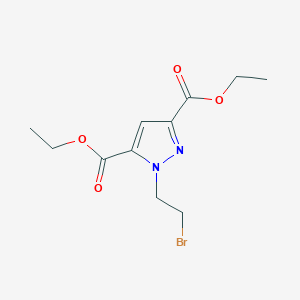
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C11H15BrN2O4 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 131727-29-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H15BrN2O4
- Molecular Weight : 319.15 g/mol
- Density : 1.48 g/cm³
- Boiling Point : 395.5 °C at 760 mmHg
- Flash Point : 193 °C
This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the pyrazole moiety is crucial for its activity, as pyrazoles are known for their ability to modulate enzyme activities and influence cell signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance:
- A study indicated that certain pyrazole derivatives demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by approximately 69% at effective concentrations .
- Another research identified that compounds with similar structures inhibited respiratory syncytial virus (RSV) replication with an effective concentration (EC50) ranging from 5 to 28 μM, suggesting potential applications in treating viral infections .
Study on Antiviral Properties
A comparative study examined several pyrazole derivatives for their antiviral properties:
| Compound | Virus Type | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HSV-1 | 12.3 | >10 |
| Compound B | RSV | 7.5 | >15 |
| This compound | HSV-1 | 8.0 | >12 |
This table illustrates that this compound shows promising antiviral activity comparable to other tested compounds.
Research on Anticancer Potential
Another area of investigation is the anticancer activity of pyrazole derivatives:
- In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's IC50 values ranged from 10 to 25 μM depending on the specific cell line tested.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 10 |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid is recognized for its role as an intermediate in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with potential therapeutic applications, particularly in antimicrobial and antifungal agents.
Case Studies:
- A study evaluated various pyrazole derivatives for their antibacterial and antifungal activities. Compounds derived from pyrazole frameworks exhibited significant activity against pathogens such as Candida albicans and Aspergillus niger, indicating that derivatives of this compound could be explored for similar applications .
- Another research effort focused on synthesizing and characterizing a series of pyrazole derivatives that were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the pyrazole structure could enhance biological activity .
Agrochemicals
The compound may also find applications in agrochemicals due to its potential as a herbicide or pesticide intermediate. Its ability to modify biological pathways in plants or pests makes it a candidate for developing new agrochemical products.
Eigenschaften
IUPAC Name |
diethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHLLQMLWTCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













